

1-(4-Bromophenyl)naphthalene chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)naphthalene

Cat. No.: B1338681

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Structure of **1-(4-Bromophenyl)naphthalene**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Bromophenyl)naphthalene is a biaryl compound featuring a naphthalene ring system linked to a 4-bromophenyl group. This molecular architecture establishes an extended π -conjugated system, making it a valuable building block in the fields of materials science and medicinal chemistry.^[1] Its utility stems from the tunable electronic properties conferred by the naphthalene core and the reactive handle provided by the carbon-bromine bond, which allows for facile derivatization through modern cross-coupling methodologies. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its application as a versatile synthetic intermediate.

Molecular Structure and Physicochemical Properties

Chemical Identity and Structure

1-(4-Bromophenyl)naphthalene consists of a naphthalene moiety connected at the C1 position to the C1' position of a 4-bromophenyl ring. The covalent bond between the two

aromatic systems allows for rotational freedom, though steric hindrance influences the preferred dihedral angle. The presence of the bromine atom at the para position of the phenyl ring is a key feature, offering a specific site for subsequent chemical modifications.

- IUPAC Name: **1-(4-bromophenyl)naphthalene**[\[2\]](#)
- CAS Number: 204530-94-9[\[2\]](#)
- Molecular Formula: C₁₆H₁₁Br[\[2\]](#)

Physicochemical Data

The physical properties of **1-(4-bromophenyl)naphthalene** are consistent with a solid, high-molecular-weight aromatic compound. Its stability and solubility in common organic solvents make it straightforward to handle in a laboratory setting.

Property	Value	Source(s)
Molecular Weight	283.16 g/mol	[2]
Appearance	White to very pale yellow crystalline powder	[3]
Melting Point	Data not consistently available; expected for a biaryl solid	
Boiling Point	~381.6 °C (Predicted)	
Storage	Sealed in a dry, room temperature environment	[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of **1-(4-bromophenyl)naphthalene**. The following data are based on established values for closely related structural isomers and foundational principles of spectroscopic interpretation.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The expected spectra are complex due to the numerous aromatic protons and carbons in distinct chemical environments.

¹H NMR (400 MHz, CDCl₃): The proton spectrum will show a series of multiplets in the aromatic region (typically δ 7.2-8.0 ppm).

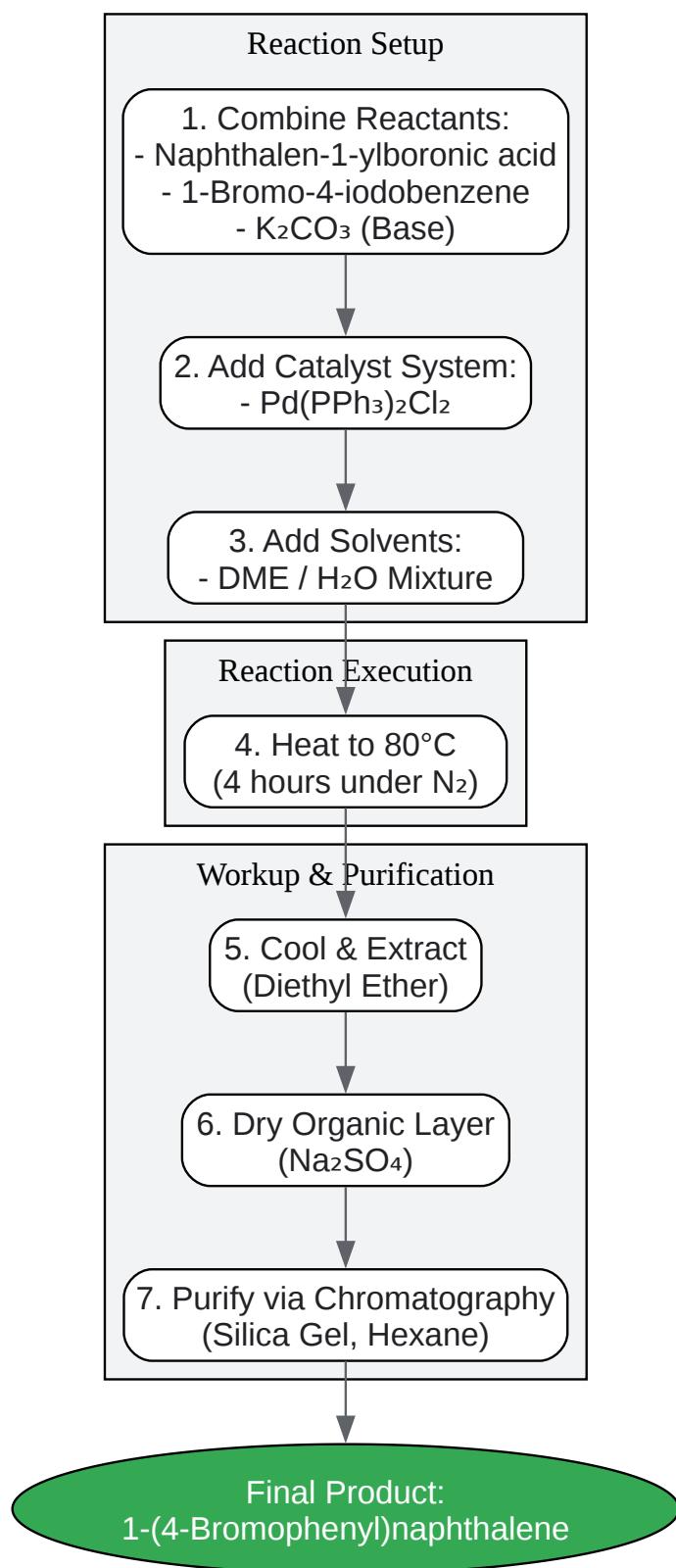
- The protons on the bromophenyl ring are expected to appear as two distinct doublets due to symmetry (an AA'BB' system), with chemical shifts influenced by the bromine atom.
- The seven protons on the naphthalene ring will exhibit complex splitting patterns, with the proton at the C8 position being significantly deshielded due to steric compression (peri-interaction).

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will display 12 distinct signals in the aromatic region (four for the bromophenyl ring due to symmetry and eight for the naphthalene ring, as C4a and C8a are quaternary and may have different shifts).

- The carbon atom attached to the bromine (C4') will be shifted to approximately δ 122 ppm.
- The quaternary carbons involved in the aryl-aryl linkage (C1 and C1') and within the fused naphthalene system will appear in the δ 130-142 ppm range.

Note: While a specific, published spectrum for the 4-bromo isomer is not readily available, the characterization of the analogous compound, 1-(2-bromophenyl)naphthalene, provides a strong, authoritative reference for these assignments.^[5]

Synthesis via Suzuki-Miyaura Coupling


The most efficient and common method for constructing the C-C bond between the naphthalene and phenyl rings is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and excellent yields.

Mechanistic Rationale

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with an organohalide. The choice of coupling partners can be either naphthalen-1-ylboronic acid with a 1-bromo-4-halobenzene or (4-bromophenyl)boronic acid with a 1-halonaphthalene. The catalytic cycle, shown below, involves three key steps:

- Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.
- Transmetalation: The organic group from the boron atom is transferred to the palladium center, typically facilitated by a base.
- Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of aryl-naphthalenes.

Detailed Experimental Protocol

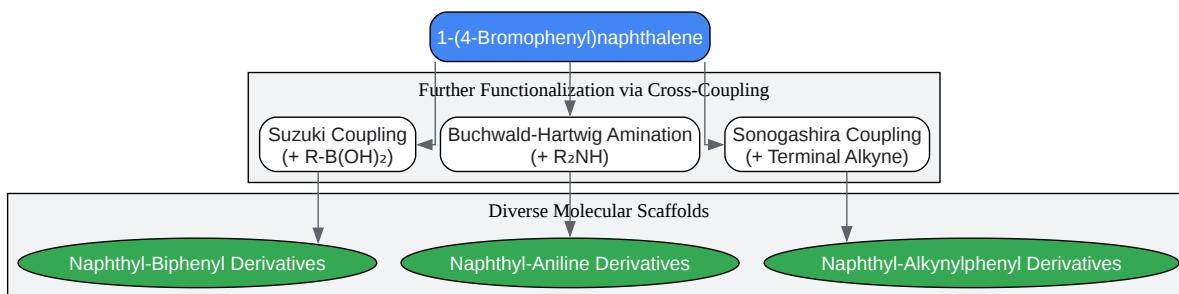
This protocol is adapted from the validated synthesis of the structural isomer 1-(2-bromophenyl)naphthalene and is directly applicable.[\[5\]](#)

Materials:

- Naphthalen-1-ylboronic acid (1.1 eq)
- 1-Bromo-4-iodobenzene (1.0 eq)
- Potassium Carbonate (K_2CO_3) (2.5 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [$Pd(PPh_3)_2Cl_2$] (0.015 eq)
- 1,2-Dimethoxyethane (DME) and Water (H_2O) in a 7.5:1 ratio
- Diethyl ether, Sodium Sulfate (Na_2SO_4), Silica Gel, Hexane

Procedure:

- Vessel Preparation: A round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).
- Reagent Addition: To the flask, add 1-bromo-4-iodobenzene, naphthalen-1-ylboronic acid, and potassium carbonate.
- Catalyst and Solvent: Add the $Pd(PPh_3)_2Cl_2$ catalyst, followed by the degassed DME/ H_2O solvent mixture. Causality Note: The use of a mixed aqueous/organic solvent system is crucial. The base (K_2CO_3) is more soluble in water, which facilitates the activation of the boronic acid for the transmetalation step.
- Reaction: The mixture is heated to 80°C and stirred vigorously for four hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, the product is extracted with diethyl ether (3x). The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.


- Purification: The solvent is removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel using hexane as the eluent to yield **1-(4-bromophenyl)naphthalene** as a white solid.

Chemical Reactivity and Synthetic Utility

The primary utility of **1-(4-bromophenyl)naphthalene** in drug development and materials science is its function as a molecular scaffold or building block. The C-Br bond is a versatile handle for introducing further complexity.

Role as a Synthetic Building Block

The molecule can undergo a second cross-coupling reaction at the bromine position. This allows for the sequential and controlled construction of more complex, non-symmetrical biaryl or triaryl systems. This is a powerful strategy for creating novel ligands, advanced materials for Organic Light-Emitting Diodes (OLEDs), or complex pharmaceutical intermediates.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **1-(4-bromophenyl)naphthalene**.

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed. The primary hazards are associated with irritation.

GHS Classification	Hazard Statement	Precautionary Codes
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352
Eye Irritation	H319: Causes serious eye irritation	P280, P305+P351+P338
Respiratory Irritation	H335: May cause respiratory irritation	P261, P271, P304+P340

Handling Recommendations:

- Use in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-(4-Bromophenyl)naphthalene is a well-defined chemical entity with significant potential as a foundational building block for advanced applications. Its synthesis is achieved through reliable and scalable palladium-catalyzed cross-coupling reactions. The presence of the reactive C-Br bond allows for its seamless integration into complex synthetic pathways, enabling the development of novel materials and potential therapeutic agents. This guide provides the core technical information required for its effective utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 1-(4-Bromophenyl)naphthalene | C16H11Br | CID 11208338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)naphthalene | 204530-94-9 [sigmaaldrich.com]
- 4. 204530-94-9|1-(4-Bromophenyl)naphthalene|BLD Pharm [bldpharm.com]
- 5. uhmreactiondynamics.org [uhmreactiondynamics.org]
- To cite this document: BenchChem. [1-(4-Bromophenyl)naphthalene chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338681#1-4-bromophenyl-naphthalene-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com